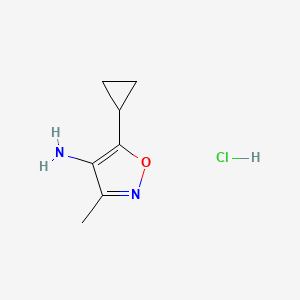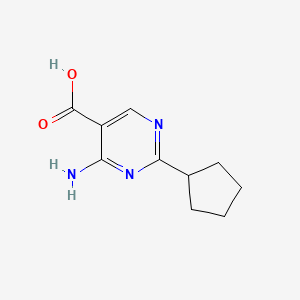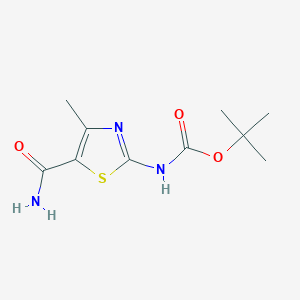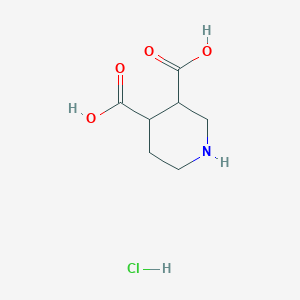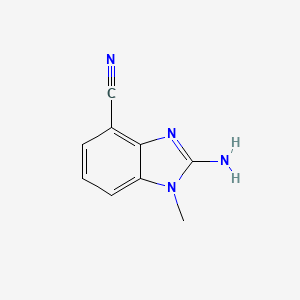
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1461709-24-9. It has a molecular weight of 269.34 and its IUPAC name is tert-butyl 2-(4-oxotetrahydro-2H-pyran-3-yl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-4-5-11(15)10-9-18-8-6-12(10)16/h10-11H,4-9H2,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride via mixed anhydride method. The structure, confirmed by X-ray diffraction, exhibits significant intermolecular hydrogen bonds, showcasing its potential for intricate molecular interactions in scientific research (Naveen et al., 2007).
Application in Asymmetric Synthesis
- Asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was detailed, representing a highly efficient synthesis method for complex organic compounds (Chung et al., 2005).
Molecular and Crystal Structure Insights
- Tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate was studied for its hydrogen bonding and dipole interactions, essential for understanding molecular assembly and interactions in materials science (Baillargeon et al., 2014).
Metabolic Pathway Studies
- Studies on the metabolism of structurally similar compounds, like the in vitro metabolism of LC15-0133, provide insights into the metabolic pathways and potential interactions within biological systems, useful in drug development and toxicology (Yoo et al., 2008).
Drug Synthesis and Molecular Interaction
- The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the role of such compounds in developing novel macrocyclic Tyk2 inhibitors, indicating its potential in therapeutic applications (Sasaki et al., 2020).
- The synthesis and characterization of novel bioactive compounds, such as 1,2,4-oxadiazole natural product analogs, demonstrate the potential of tert-butyl derivatives in developing novel therapeutic agents (Maftei et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-4-5-11(15)10-9-18-8-6-12(10)16/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNYAXVBJQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2COCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



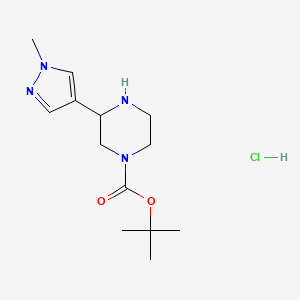
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
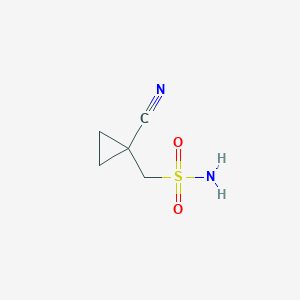
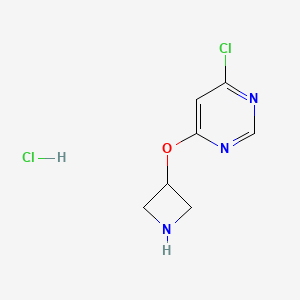
![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)
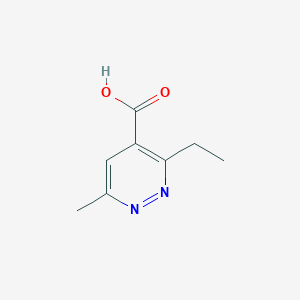

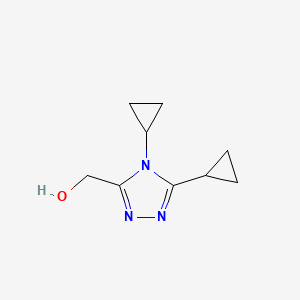
![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
